1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine
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Overview
Description
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine is a compound that features a unique bicyclo[1.1.1]pentane (BCP) scaffold. This structure is characterized by its highly strained, three-dimensional carbon framework, which has garnered significant interest in both medicinal and materials science due to its potential as a bioisostere for various functional groups .
Preparation Methods
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine typically involves the construction of the BCP core followed by functionalization at the bridgehead positions. Two practical and scalable methods for constructing the BCP framework include:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butanes.
Nucleophilic/Radical Addition: This approach involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellanes.
Industrial production methods often rely on these scalable synthetic routes to produce the compound in large quantities .
Chemical Reactions Analysis
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentylamine: This compound shares the BCP scaffold and is used in similar applications.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: Another BCP derivative used as a precursor in various synthetic routes.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties compared to other BCP derivatives .
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H11N3/c9-7-4-10-11(5-7)8-1-6(2-8)3-8/h4-6H,1-3,9H2 |
InChI Key |
UBZCIFNCWLOTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)N3C=C(C=N3)N |
Origin of Product |
United States |
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